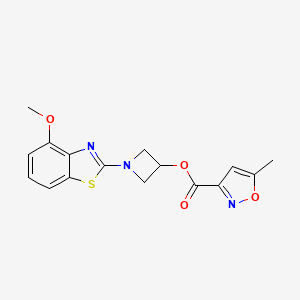

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Méthodes De Préparation

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate involves multiple steps, typically starting with the formation of the benzothiazole ring. This can be achieved through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde. The azetidine ring can be synthesized via cyclization reactions involving suitable precursors. The final step involves the formation of the oxazole ring, which can be synthesized through cyclization reactions involving nitriles and aldehydes .

Analyse Des Réactions Chimiques

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens can be replaced by nucleophiles like amines or thiols

Applications De Recherche Scientifique

Pharmaceutical Chemistry

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate has been synthesized as part of a broader investigation into anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-1, which is crucial for the production of inflammatory mediators.

Case Study: Anti-inflammatory Activity

In a study evaluating several derivatives for their anti-inflammatory properties, compounds containing the methoxy group at the para position on the benzothiazole ring showed the highest potency with IC50 values indicating effective inhibition of COX enzymes.

Neuropharmacology

The compound has also been investigated for its potential as an anti-Parkinsonian agent. In animal models, specifically those induced with haloperidol to mimic Parkinson's symptoms, compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin have demonstrated efficacy in alleviating symptoms such as catalepsy.

Case Study: Neuropharmacological Effects

Research highlighted that specific derivatives reduced haloperidol-induced catalepsy in mice, suggesting a neuroprotective effect. The synthesis involved coupling benzothiazole derivatives with azetidine structures to enhance biological activity against neurodegenerative conditions.

Antimicrobial Research

Compounds in the thiazole family, including derivatives of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin, have shown promising antibacterial properties. Recent studies indicate that these compounds can act against various bacterial strains, potentially offering new avenues for treating antibiotic-resistant infections .

Case Study: Antibacterial Activity

A study assessing the antibacterial efficacy of thiazole derivatives reported that several compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin. The mechanism involves targeting bacterial cell wall synthesis and disrupting essential metabolic pathways .

Summary of Applications

The applications of this compound can be summarized as follows:

| Field | Application | Outcome |

|---|---|---|

| Pharmaceutical Chemistry | Anti-inflammatory agents | Significant COX inhibition |

| Neuropharmacology | Potential anti-Parkinsonian agent | Alleviation of haloperidol-induced symptoms |

| Antimicrobial Research | Antibacterial properties | Effective against resistant bacterial strains |

Mécanisme D'action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The azetidine and oxazole rings contribute to the compound’s overall stability and reactivity, enhancing its biological activity .

Comparaison Avec Des Composés Similaires

Similar compounds include other benzothiazole derivatives, azetidine derivatives, and oxazole derivatives. Compared to these compounds, 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct biological and chemical properties .

Activité Biologique

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 5-methyl-1,2-oxazole-3-carboxylate is a synthetic compound that integrates a benzothiazole moiety with an azetidine ring and an oxazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O3S2, with a molecular weight of 346.4 g/mol. The structure features a methoxy group at the para position of the benzothiazole and a carboxylate group that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O3S2 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity against various bacteria and fungi . The potential mechanism of action involves the inhibition of key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI) .

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The interaction of these compounds with specific cellular targets can disrupt signaling pathways crucial for cancer cell survival . For example, compounds derived from similar scaffolds have shown effectiveness against breast cancer cell lines by inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its ability to inhibit pro-inflammatory cytokines and mediators. Research on related compounds indicates that they can reduce inflammation by modulating pathways such as NF-kB signaling .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Antimicrobial Efficacy : A study by Dhumal et al. (2016) demonstrated that thiazole and oxadiazole derivatives exhibited potent antitubercular activity against Mycobacterium bovis BCG, suggesting a similar potential for the compound .

- Anticancer Mechanisms : Research highlighted by Desai et al. (2018) found that oxadiazole derivatives could inhibit cancer cell proliferation effectively, indicating that the structural components of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin might confer similar properties .

- Inflammation Modulation : Salama et al. (2020) noted that certain benzamide derivatives could significantly inhibit inflammatory responses in vitro, hinting at the potential for similar effects in the compound being studied .

Propriétés

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-6-11(18-23-9)15(20)22-10-7-19(8-10)16-17-14-12(21-2)4-3-5-13(14)24-16/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVCHPBIJXWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.